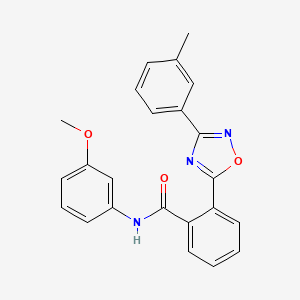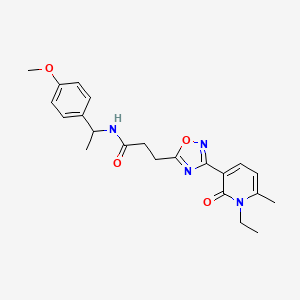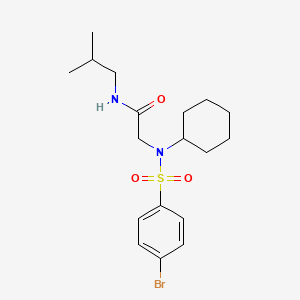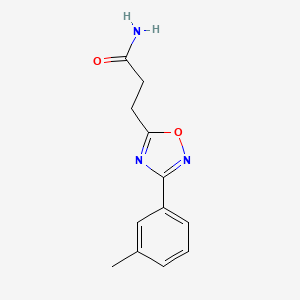
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit numerous biological activities.
作用機序
The mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not completely understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to reduce the expression of COX-2 and LOX in vitro and in vivo. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been reported to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high purity and yield, which makes it suitable for use in various experiments. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also exhibits low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, one of the limitations of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are numerous future directions for the research and development of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential application is in the field of optoelectronics, where 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a fluorescent probe for the detection of metal ions. Additionally, 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and to optimize its properties for specific applications.
合成法
The synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction between m-tolyl hydrazine and ethyl 3-bromopropionate, followed by the reaction with hydroxylamine hydrochloride. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid. This method has been reported to yield 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide with high purity and yield.
科学的研究の応用
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. It has also been reported to have potential applications in the field of optoelectronics due to its fluorescent properties. 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions and has shown promising results in this application.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-2-4-9(7-8)12-14-11(17-15-12)6-5-10(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHQYUJPVLUETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

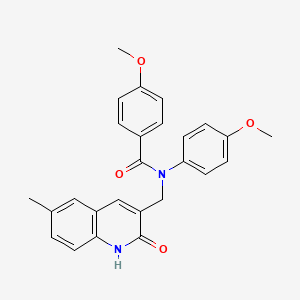
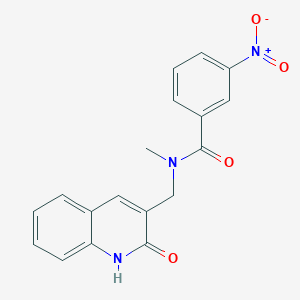
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)


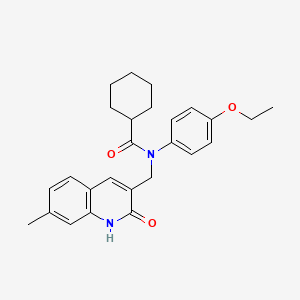
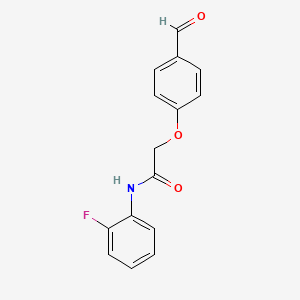
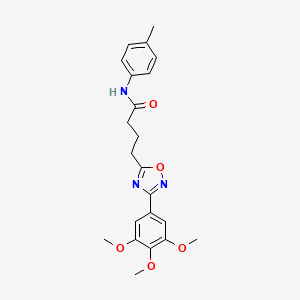
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)
